1-Bromo-6-(trifluoromethyl)naphthalene
Overview
Description
1-Bromo-6-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0676 .
Synthesis Analysis
The synthesis of this compound can be achieved through a catalytic process for trifluoromethylation of bromoaromatic compounds . The general procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core substituted with a bromo group at the 1-position and a trifluoromethyl group at the 6-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.0676 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the retrieved data.Scientific Research Applications
Organic Synthesis and Material Science Applications
Mechanisms of Dioxin Formation
Studies have investigated the formation of brominated dioxins from brominated hydrocarbons, including bromonaphthalenes, during high-temperature pyrolysis. These investigations help understand the environmental impact and guide the design of safer chemical processes and materials (Evans & Dellinger, 2003).
Incorporation into Dihydronaphthalene
Research on adding allene units into 1,4-dihydronaphthalene has revealed pathways to generate complex naphthalene structures, demonstrating the versatility of bromonaphthalenes in synthesizing novel organic compounds (Azizoglu et al., 2007).
Aryne Route to Naphthalenes
The exploration of arynes for synthesizing trifluoromethoxynaphthalenes has underscored the potential of brominated naphthalenes in facilitating complex molecular rearrangements, essential for developing new materials and pharmaceuticals (Schlosser & Castagnetti, 2001).
Synthesis of Naphthalene Diimides
The creation of core-fluorinated naphthalene diimides from bromo-NDIs has been explored for their application in organic electronics, particularly in n-type organic field-effect transistors. This research highlights the role of bromonaphthalenes in developing advanced electronic materials (Yuan et al., 2016).
Safety and Hazards
While specific safety and hazard data for 1-Bromo-6-(trifluoromethyl)naphthalene is not available, general safety measures for handling bromoaromatic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-bromo-6-(trifluoromethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-10-3-1-2-7-6-8(11(13,14)15)4-5-9(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWADBSZGOQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695810 | |
Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117539-60-3 | |
Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117539-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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